Lipophilicity (XLogP3) Ranking: Isopropyl Analog Is the Most Lipophilic Member of the Pyrrolyl-Glycine Congeneric Series
The target isopropyl-substituted compound exhibits a computed XLogP3 of –1.1, which is 0.8 log units higher (more lipophilic) than the N–methyl analog (XLogP3 = –1.9), 1.3 log units higher than the unsubstituted N–H analog (XLogP3 = –2.4), and 0.2 log units higher than the N–cyclopropyl analog (XLogP3 = –1.3) [1][2]. XLogP3 values were computed using the atom-additive knowledge-guided method of Cheng et al. (2007), as implemented in PubChem [3]. In medicinal chemistry, an increase of approximately 1 log unit in LogP can correspond to a meaningful enhancement in passive membrane permeability, though all four analogs remain within the Rule-of-Five compliant range (cLogP < 5) [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = –1.1 (CID 66568657) |
| Comparator Or Baseline | N–H analog: XLogP3 = –2.4 (CID 66568655); N–methyl analog: XLogP3 = –1.9 (CID 66568656); N–cyclopropyl analog: XLogP3 = –1.3 (CID 66568658) |
| Quantified Difference | ΔXLogP3 = +1.3 vs. N–H; +0.8 vs. N–methyl; +0.2 vs. N–cyclopropyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 / 2021.05.07); values retrieved from NCBI PubChem Compound database |
Why This Matters
Higher lipophilicity within this series predicts improved passive membrane permeation for the isopropyl analog, which is critical when selecting a lead scaffold for cell-based assays, oral bioavailability optimization, or CNS-targeted programs where LogP is a key go/no-go parameter.
- [1] PubChem CID 66568657. Computed Property: XLogP3-AA = –1.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66568657 View Source
- [2] PubChem CID 66568655 (XLogP3 = –2.4), CID 66568656 (XLogP3 = –1.9), CID 66568658 (XLogP3 = –1.3). National Center for Biotechnology Information. View Source
- [3] Cheng T, Zhao Y, Li X, Lin F, Xu Y, Zhang X, et al. Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. J Chem Inf Model. 2007;47(6):2140–2148. doi:10.1021/ci700257y. View Source
- [4] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3–26. View Source
